molecular formula C13H19BO2S B13166701 4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane

Cat. No.: B13166701
M. Wt: 250.2 g/mol
InChI Key: KKXIYSIOIYRYRM-SOFGYWHQSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through processes such as the Suzuki-Miyaura coupling reaction.

Preparation Methods

The synthesis of 4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with an appropriate halogenated precursor under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form boronic acids or esters.

    Reduction: It can be reduced to form boranes.

    Substitution: It participates in substitution reactions, particularly in the Suzuki-Miyaura coupling reaction, where it reacts with aryl halides to form biaryl compounds. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene. The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules through coupling reactions.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: It is used in the production of materials such as polymers and advanced materials for electronics.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane exerts its effects involves the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. The boron atom in the dioxaborolane ring acts as a nucleophile, reacting with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This process involves the oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the boron compound, and reductive elimination to form the final product.

Comparison with Similar Compounds

Similar compounds to 4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane include:

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in similar coupling reactions but lacks the ethenyl and thiophenyl groups.

    Bis(pinacolato)diboron: Another boron-containing compound used in coupling reactions.

    Catecholborane: Used in hydroboration reactions. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in coupling reactions, making it valuable for the synthesis of complex organic molecules.

Properties

Molecular Formula

C13H19BO2S

Molecular Weight

250.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C13H19BO2S/c1-10-7-9-17-11(10)6-8-14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3/b8-6+

InChI Key

KKXIYSIOIYRYRM-SOFGYWHQSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C=CS2)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C=CS2)C

Origin of Product

United States

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